molecular formula C10H12OS B2894416 1-[4-(Ethylsulfanyl)phenyl]ethan-1-one CAS No. 3585-73-7

1-[4-(Ethylsulfanyl)phenyl]ethan-1-one

Cat. No. B2894416
CAS RN: 3585-73-7
M. Wt: 180.27
InChI Key: VHFJQYOIEGTZOW-UHFFFAOYSA-N
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Description

1-(4-(Ethylsulfanyl)phenyl)ethan-1-one (often referred to as 1-4-EPSE) is an organic compound that has been studied for its potential uses in a variety of scientific fields. It is a colorless solid with a melting point of around 50-60 °C and a boiling point of around 160-170 °C. 1-4-EPSE is a derivative of phenyl ethanone and is also known as 4-ethylthiophenol. It is a relatively new compound and has been studied in depth for its potential applications in various scientific fields.

Scientific Research Applications

Synthesis and Chemical Properties

1-[4-(Ethylsulfanyl)phenyl]ethan-1-one serves as an intermediate in the synthesis of various chemical compounds. For instance, it is utilized in the preparation of coenzyme M analogues, where its ethyl group acts as a precursor for ethane formation, demonstrating its role in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978). This highlights its potential in biochemical research and applications.

Material Science and Crystallography

In material science, 1-[4-(Ethylsulfanyl)phenyl]ethan-1-one derivatives have been synthesized for the study of optical and thermal properties. For instance, a novel heterocyclic compound incorporating this moiety was analyzed for its crystal structure and thermal stability, indicating its potential in developing new materials with specific optical characteristics (Shruthi et al., 2019).

Organic Synthesis and Catalysis

This compound also plays a role in organic synthesis and catalysis. Research has shown its utility in the palladium-catalyzed regioselective addition reactions, showcasing its versatility in organic synthesis and the development of new synthetic methodologies (Nune & Tanaka, 2007). This aspect is crucial for the synthesis of complex organic molecules and pharmaceuticals.

Environmental and Industrial Applications

Moreover, studies on the absorption of gases like ethane and ethylene in imidazolium-based ionic liquids highlight the influence of compounds similar to 1-[4-(Ethylsulfanyl)phenyl]ethan-1-one on solubility and enthalpy of solvation. This research is significant for understanding gas solvation mechanisms and developing efficient gas absorption processes in industrial applications (Moura et al., 2013).

properties

IUPAC Name

1-(4-ethylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFJQYOIEGTZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylsulfanyl)phenyl]ethan-1-one

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